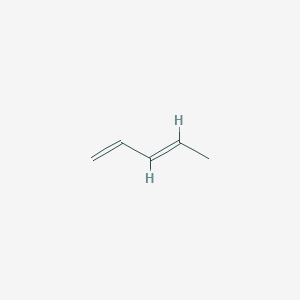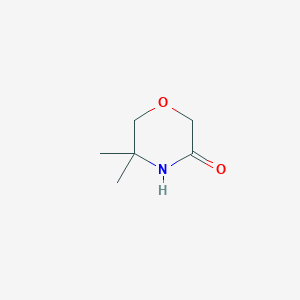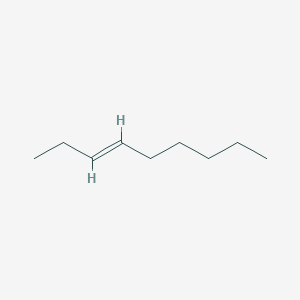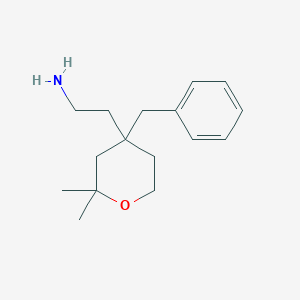
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, also known as DFH, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
Mecanismo De Acción
The mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and as a modulator of protein-ligand interactions. This compound is thought to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. In addition, this compound has been found to bind to a variety of different proteins, altering their conformation and activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems. This compound has been found to inhibit the activity of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In addition, this compound has been found to alter the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has a number of advantages as a tool for scientific research, including its potency as an enzyme inhibitor, its ability to bind to a variety of different proteins, and its potential as a drug candidate. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to exhibit non-specific effects on some enzymes and proteins, making it difficult to interpret the results of experiments. In addition, this compound is a synthetic compound, and its effects on biological systems may not accurately reflect the effects of naturally occurring compounds.
Direcciones Futuras
There are a number of future directions for research involving (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. One area of research is the development of new drugs based on the structure of this compound. This compound has been found to be a potent inhibitor of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of this compound's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of this compound, which may lead to the development of more potent and specific enzyme inhibitors.
Métodos De Síntesis
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol can be synthesized using a number of different methods, including the Diels-Alder reaction and the Grignard reaction. One common method for synthesizing this compound is through the Diels-Alder reaction between 1,3-butadiene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields a Diels-Alder adduct, which can be further converted into this compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and the development of new drugs. This compound has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and monoamine oxidase. It has also been used as a model ligand in the study of protein-ligand interactions, due to its ability to bind to a variety of different proteins.
Propiedades
Número CAS |
131788-75-5 |
|---|---|
Fórmula molecular |
C6H6F2O2 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+ |
Clave InChI |
UVCHENBXWCRTKH-OLQVQODUSA-N |
SMILES isomérico |
C1=C([C@@H]([C@@H](C(=C1)F)O)O)F |
SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
SMILES canónico |
C1=C(C(C(C(=C1)F)O)O)F |
Sinónimos |
3,5-Cyclohexadiene-1,2-diol,3,6-difluoro-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



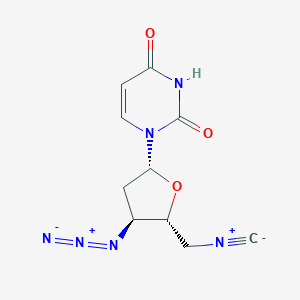
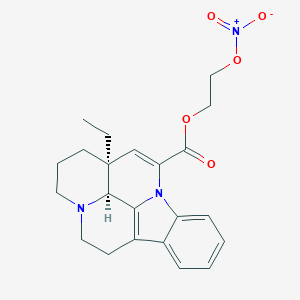
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
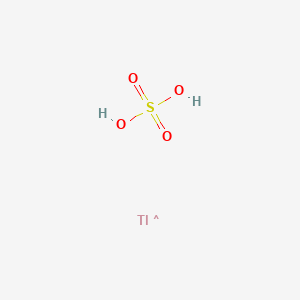
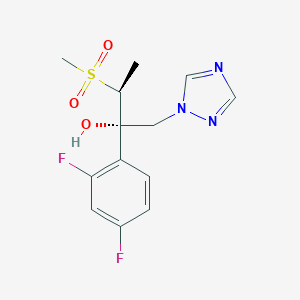
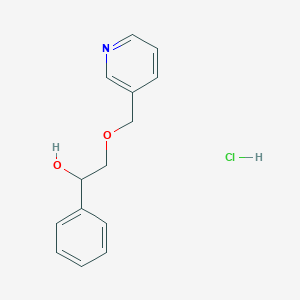
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
